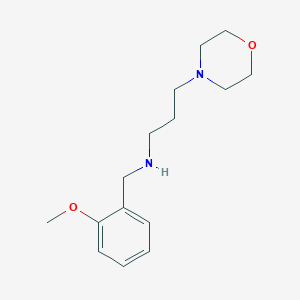

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-15-6-3-2-5-14(15)13-16-7-4-8-17-9-11-19-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBKAIQMRPAGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-95-6 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a tertiary amine containing a 2-methoxybenzyl group, a propyl linker, and a morpholine moiety. Molecules of this structural class are of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine ring in bioactive compounds, which can enhance aqueous solubility and metabolic stability, and the varied pharmacological activities associated with substituted benzylamines. This guide provides a detailed exploration of the viable synthetic pathways for the preparation of this target molecule, offering insights into the strategic selection of reagents and reaction conditions, and providing detailed experimental protocols for researchers.

Two primary and logically sound synthetic strategies are presented: Pathway A , which employs a reductive amination approach, and Pathway B , which utilizes an N-alkylation strategy. Each pathway offers distinct advantages and considerations for the synthetic chemist.

PART 1: SYNTHETIC PATHWAY ANALYSIS

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two key disconnections at the C-N bonds of the central nitrogen atom.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two convergent synthetic strategies utilizing commercially available starting materials.

Starting Material Availability

A crucial aspect of synthetic planning is the accessibility of starting materials. Both proposed pathways rely on readily available precursors.

| Starting Material | CAS Number | Availability |

| 2-Methoxybenzaldehyde | 135-02-4 | Commercially available |

| 3-Morpholinopropan-1-amine | 123-00-2 | Commercially available[1][2][3] |

| 2-Methoxybenzylamine | 6850-57-3 | Commercially available[4][5] |

| 4-(3-Chloropropyl)morpholine | 7357-70-2 | Commercially available |

The synthesis of 3-morpholinopropan-1-amine can also be achieved from morpholine and acrylonitrile via an addition reaction to form 3-(4-morpholinyl)propanenitrile, followed by catalytic hydrogenation.[2][6] 2-Methoxybenzylamine can be synthesized via the reductive amination of 2-methoxybenzaldehyde.[4]

PART 2: DETAILED SYNTHETIC PROTOCOLS

Pathway A: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This pathway involves the initial reaction of 2-methoxybenzaldehyde with 3-morpholinopropan-1-amine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired tertiary amine.

Caption: Workflow for Pathway A: Reductive Amination.

2.1.1 Rationale and Mechanistic Considerations

This method is often preferred due to its operational simplicity and the typically high yields achieved. The choice of reducing agent is critical and depends on the stability of the reactants and the intermediate imine. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are selective for the iminium ion and can be used in a one-pot procedure. Other common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[7][8]

2.1.2 Detailed Experimental Protocol

-

Materials:

-

2-Methoxybenzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-methoxybenzaldehyde and 3-morpholinopropan-1-amine in the chosen solvent (e.g., DCM).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride in the same solvent.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition is often exothermic, and the temperature should be maintained at or below room temperature using an ice bath if necessary.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Pathway B: N-Alkylation

This classical approach involves the nucleophilic substitution of a suitable alkyl halide by an amine. In this case, 2-methoxybenzylamine acts as the nucleophile, and 4-(3-halopropyl)morpholine is the alkylating agent.

Caption: Workflow for Pathway B: N-Alkylation.

2.2.1 Rationale and Mechanistic Considerations

N-alkylation is a fundamental transformation in organic synthesis.[9][10][11] The reaction requires a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used. Aprotic polar solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.[11]

2.2.2 Detailed Experimental Protocol

-

Materials:

-

4-(3-Chloropropyl)morpholine (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)

-

Acetonitrile or DMF as solvent

-

Potassium iodide (catalytic amount, optional)

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Procedure:

-

To a round-bottom flask, add 2-methoxybenzylamine, the base (e.g., K₂CO₃), and the chosen solvent (e.g., acetonitrile).

-

If using an alkyl chloride, a catalytic amount of potassium iodide can be added to facilitate the reaction via the Finkelstein reaction.

-

Add 4-(3-chloropropyl)morpholine to the stirred suspension.

-

Heat the reaction mixture to reflux (for acetonitrile) or an appropriate temperature for the chosen solvent (e.g., 60-80 °C for DMF) and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable extraction solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

PART 3: PURIFICATION AND CHARACTERIZATION

Independent of the chosen synthetic pathway, the final product requires purification and characterization to confirm its identity and purity.

-

Purification:

-

Column Chromatography: Silica gel is the standard stationary phase. The eluent system will typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine added to the eluent to prevent the amine product from tailing on the acidic silica gel.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the final compound. The spectra should show characteristic signals for the 2-methoxybenzyl group, the propyl chain, and the morpholine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of starting materials (e.g., the C=O stretch of the aldehyde or the N-H stretches of the primary amine).

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes: reductive amination and N-alkylation. The choice between these pathways will depend on the specific laboratory setup, the availability of reagents, and the desired scale of the synthesis. Reductive amination is often favored for its one-pot nature and high efficiency, while N-alkylation represents a robust and classical alternative. Both pathways utilize readily available starting materials and standard organic chemistry techniques, making the target molecule accessible for further research and development.

References

-

Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

- Google Patents. CN1660825A - Method for preparing N-amino propyl morpholine.

- Google Patents. CN101462970B - Process for synthesizing chiral methoxybenzylamine.

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. [Link]

-

ResearchGate. Synthesis of N‐isobutyl‐3‐morpholinopropan‐1‐amine 22. [Link]

-

ResearchGate. Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts a. [Link]

-

Journal of the American Chemical Society. A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-. [Link]

-

PrepChem.com. Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-dimethylaminomethylbenzofuran. [Link]

-

Studylib. Amine Synthesis Report: Reductive Amination & Analysis. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

ResearchGate. Utility of the alkylation process a, Derivatizations of morpholine.... [Link]

- Google Patents.

-

ResearchGate. Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]

- Google Patents. WO2010039209A2 - Processes for the synthesis of tertiary amines.

-

Scribd. Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. [Link]

-

MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

-

PubChem - NIH. Benzyl-(3-morpholin-4-yl-propyl)-amine | C14H22N2O | CID. [Link]

-

MDPI. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

Sources

- 1. 123-00-2 CAS MSDS (N-(3-Aminopropyl)morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]

- 7. studylib.net [studylib.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2010039209A2 - Processes for the synthesis of tertiary amines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a novel compound with significant structural similarity to Flibanserin, a multifunctional serotonin agonist and antagonist (MSAA) approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Given this structural analogy, this guide will explore the presumed mechanism of action of this compound, leveraging the well-established pharmacological profile of Flibanserin as a predictive framework. It is hypothesized that this compound modulates key neurotransmitter pathways implicated in sexual desire and arousal.[3] This document will provide a detailed overview of the theoretical neurochemical basis, proposed signaling pathways, and robust experimental protocols for the validation of its mechanism.

Core Hypothesis: A Multifunctional Serotonin Agonist and Antagonist (MSAA)

The central hypothesis is that this compound functions as a multifunctional serotonin agonist and antagonist. Specifically, it is predicted to exhibit:

-

High-affinity agonist activity at serotonin 1A (5-HT1A) receptors. [4]

-

High-affinity antagonist activity at serotonin 2A (5-HT2A) receptors. [4]

This dual-action is believed to be the cornerstone of its therapeutic potential, leading to a rebalancing of the serotonergic, dopaminergic, and noradrenergic systems in the brain.[3][5]

Proposed Signaling Pathway and Neurochemical Cascade

The mechanism is thought to originate in the prefrontal cortex (PFC), a brain region critical for executive function and the regulation of desire.[6] By simultaneously stimulating 5-HT1A receptors and blocking 5-HT2A receptors, the compound is expected to trigger a downstream cascade that ultimately enhances dopamine (DA) and norepinephrine (NE) release while reducing serotonin (5-HT) levels in key neural circuits.[6][7]

Caption: Proposed Signaling Pathway of the Compound

Experimental Protocols for Mechanism Validation

To rigorously test this hypothesis, a series of in vitro and in vivo experiments are proposed.

1. In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at key serotonin and dopamine receptors.

Methodology:

-

Receptor Binding Assays:

-

Utilize radioligand binding assays with membranes from cells expressing recombinant human 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and dopamine D4 receptors.

-

Incubate membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and increasing concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the inhibition constant (Ki).

-

-

Functional Assays:

-

For 5-HT1A agonism, employ a [35S]GTPγS binding assay in cells expressing the 5-HT1A receptor to measure G-protein activation.

-

For 5-HT2A antagonism, use a calcium mobilization assay in cells expressing the 5-HT2A receptor, challenging with a known agonist (e.g., serotonin) in the presence and absence of the test compound.

-

Expected Outcome: High affinity (low Ki values) at 5-HT1A and 5-HT2A receptors, with agonist activity at 5-HT1A and antagonist activity at 5-HT2A. Moderate antagonist activity may also be observed at 5-HT2B, 5-HT2C, and D4 receptors.[4]

2. In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex of a suitable animal model (e.g., rats).

Methodology:

-

Implant microdialysis probes into the medial prefrontal cortex of freely moving rats.

-

Administer the test compound systemically (e.g., via intraperitoneal injection).

-

Collect dialysate samples at regular intervals before and after drug administration.

-

Analyze the dialysate for dopamine, norepinephrine, and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Expected Outcome: A significant increase in extracellular dopamine and norepinephrine levels and a concurrent decrease in serotonin levels in the prefrontal cortex following compound administration.[1]

Workflow for Preclinical to Clinical Validation

The following diagram outlines a logical workflow from initial in vitro characterization to clinical efficacy trials.

Caption: Drug Development Workflow

Clinical Efficacy Endpoints

Based on the clinical trials for Flibanserin, the following endpoints would be critical for evaluating the efficacy of this compound in treating HSDD.[8][9]

| Endpoint Category | Specific Measure | Description |

| Primary Efficacy | Number of Satisfying Sexual Events (SSEs) | A patient-reported count of sexual events that were emotionally and/or physically satisfying.[4] |

| Female Sexual Function Index (FSFI) - Desire Domain | A validated questionnaire to assess changes in sexual desire.[4][8] | |

| Secondary Efficacy | Female Sexual Distress Scale-Revised (FSDS-R) | Measures the level of distress associated with low sexual desire.[8] |

| Safety and Tolerability | Adverse Event (AE) Monitoring | Documentation of all adverse events, with a focus on somnolence, dizziness, and nausea.[1][10] |

Quantitative Data from Flibanserin Pivotal Trials

A pooled analysis of three pivotal 24-week trials (VIOLET, DAISY, and BEGONIA) provides a benchmark for expected efficacy.[8]

| Parameter | Flibanserin (100 mg) | Placebo | p-value |

| Mean Change in SSEs/28 days | 2.1 ± 0.14 | 1.2 ± 0.11 | <0.0001 |

| Mean Change in FSFI Desire Score | 0.9 ± 0.04 | 0.6 ± 0.04 | <0.0001 |

| Mean Change in FSDS-R-13 Score | -0.9 ± 0.04 | -0.6 ± 0.04 | <0.0001 |

Data presented as mean ± standard error.[8]

The structural similarity of this compound to Flibanserin provides a strong rationale for predicting its mechanism of action as a multifunctional serotonin agonist and antagonist. The proposed framework of 5-HT1A agonism and 5-HT2A antagonism, leading to a beneficial modulation of dopamine and norepinephrine, offers a compelling hypothesis for its potential therapeutic effects in disorders of sexual desire. The experimental protocols and clinical endpoints outlined in this guide provide a comprehensive roadmap for the rigorous scientific evaluation of this compound, from preclinical characterization to late-stage clinical development.

References

-

Flibanserin: a serendipitous story. International Journal of Basic & Clinical Pharmacology. [Link]

-

Flibanserin - Wikipedia. [Link]

-

What is the mechanism of action of Flibanserin (Addyi) behind improving sexual function and libido? - Dr.Oracle. [Link]

-

Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder - PubMed. [Link]

-

Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums - Cambridge University Press. [Link]

-

What is the mechanism of Flibanserin? - Patsnap Synapse. [Link]

-

Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials - PubMed. [Link]

-

Drug flibanserin–in hypoactive sexual desire disorder. [Link]

-

Flibanserin: A controversial drug for female hypoactive sexual desire disorder - PMC. [Link]

-

Flibanserin (Addyi): Uses, Interactions & Side Effects - Cleveland Clinic. [Link]

-

Real World Evidence about the Efficacy of Flibanserin in Treating Premenopausal Women with Hypoactive Sexual Desire Disorder (HSDD) - Longdom Publishing. [Link]

-

A 28-week Safety Study of Flibanserin in Pre- and Postmenopausal Women With Hypoactive Sexual Desire Disorder - ClinicalTrials.gov. [Link]

-

Clinical Trials - Addyi (flibanserin) HCP. [Link]

Sources

- 1. Flibanserin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Flibanserin? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. ijbcp.com [ijbcp.com]

- 6. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. Flibanserin: A controversial drug for female hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. addyihcp.com [addyihcp.com]

- 10. gocm.bmj.com [gocm.bmj.com]

The Multifaceted Biological Activities of Novel Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has proven to be a remarkably versatile and privileged scaffold in the realm of drug discovery.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target-binding interactions, have led to its incorporation into a wide array of clinically successful drugs and promising therapeutic candidates.[4] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by novel morpholine derivatives, with a particular focus on their anticancer, antimicrobial, and antiviral potential. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships (SAR) that govern their potency and selectivity.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Morpholine derivatives have emerged as a promising class of compounds that can target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[5][6]

A. Mechanism of Action: Disrupting Key Oncogenic Signaling Pathways

A significant body of research has demonstrated that the anticancer effects of many morpholine derivatives are mediated through the inhibition of critical signaling pathways that are frequently dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention.[7] Several novel morpholine-containing compounds have been synthesized and shown to be potent inhibitors of this pathway.[7][8][9][10]

For instance, certain trisubstituted morpholinopyrimidines have demonstrated potent PI3K inhibitory activity, leading to the suppression of Akt phosphorylation and subsequent induction of apoptosis in cancer cells.[7][11] The morpholine moiety in these compounds often plays a crucial role in establishing key interactions within the ATP-binding pocket of the PI3K enzyme.[8]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Morpholine Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel morpholine derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[12] Morpholine-benzimidazole-oxadiazole hybrids have been designed and synthesized as potent and selective VEGFR-2 inhibitors.[12] These compounds have demonstrated significant cytotoxic activity against cancer cell lines and the ability to inhibit VEGFR-2 enzymatic activity.[12][13]

B. Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel morpholine derivatives, progressing from in vitro cell-based assays to more complex mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[14][15]

Experimental Workflow: MTT Assay

Caption: A streamlined workflow for determining the in vitro cytotoxicity of morpholine derivatives using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the novel morpholine derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a standard and robust method.[1][5][16][17]

Detailed Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in 6-well plates and treat with the morpholine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[16][17]

C. Quantitative Data Summary: Anticancer Activity of Select Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | Apoptosis Induction | [18] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [18] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [18] | ||

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | Apoptosis Induction | [18] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [18] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [18] | ||

| 5h | HT-29 (Colon) | 3.103 ± 0.979 | VEGFR-2 Inhibition | [12] |

| 23j | - | 0.0037 | VEGFR-2 Inhibition | [13] |

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Morpholine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2][15][19]

A. Antibacterial and Antifungal Potential

Numerous studies have reported the synthesis and evaluation of novel morpholine derivatives with significant antibacterial and antifungal properties.[11][14][15][16][20][21] For example, morpholinoalkoxychalcones and 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines have shown potent activity against various bacterial and fungal strains.[14][15]

B. Experimental Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. The agar dilution method is a reliable technique for determining MIC values.[6][22][23]

Detailed Protocol: Agar Dilution Method for MIC Determination

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).

-

Preparation of Agar Plates with Antimicrobial Agent: Prepare a series of two-fold dilutions of the antimicrobial stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.[6][24]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[25]

-

Inoculation: Inoculate the surface of the agar plates with the microbial suspension using a multipoint inoculator or a sterile swab.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[22]

C. Quantitative Data Summary: Antimicrobial Activity of Select Morpholine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| B.21 | Enterococcus faecalis | 0.6 mM | [14] |

| B.43 | Aspergillus niger | 2.04 mM | [14] |

| Candida albicans | 2.04 mM | [14] | |

| Compound 28 | Staphylococcus aureus | 6.25 | [15] |

| Bacillus subtilis | 6.25 | [15] | |

| Escherichia coli | 6.25 | [15] | |

| Pseudomonas aeruginosa | 6.25 | [15] | |

| Vibrio cholerae | 6.25 | [15] | |

| Compound 10 | Urease | IC₅₀ = 2.37 ± 0.19 µM | [21] |

III. Antiviral Activity: Combating Viral Threats

Morpholine derivatives have also been explored for their potential as antiviral agents, with some compounds showing activity against clinically relevant viruses.[2][3]

A. Targeting Viral Enzymes

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. Novel morpholine-containing compounds have been designed as potent HIV-1 protease inhibitors, demonstrating impressive enzymatic inhibitory activity and antiviral activity, even against drug-resistant viral strains.[26]

Neuraminidase is a key enzyme on the surface of the influenza virus that is crucial for the release of new viral particles from infected cells.[27][28] While many current neuraminidase inhibitors are sialic acid analogues, the morpholine scaffold offers a potential alternative for the design of novel inhibitors.[27][29][30]

B. Experimental Evaluation of Antiviral Activity

The evaluation of antiviral activity typically involves cell-based assays that measure the inhibition of viral replication.

General Protocol for Antiviral Activity Screening

-

Cell Culture and Virus Propagation: Maintain a suitable host cell line and propagate a stock of the target virus.

-

Cytotoxicity Assay: Determine the cytotoxicity of the morpholine derivative on the host cell line using the MTT assay to identify non-toxic concentrations for antiviral testing.

-

Antiviral Assay:

-

Seed host cells in a multi-well plate.

-

Treat the cells with non-toxic concentrations of the morpholine derivative.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate for a period that allows for viral replication.

-

-

Quantification of Viral Inhibition: Measure the extent of viral replication in the presence and absence of the compound. This can be done through various methods, such as:

-

Plaque reduction assay: Counting the number of viral plaques.

-

Quantitative PCR (qPCR): Quantifying viral nucleic acid levels.

-

Enzyme-linked immunosorbent assay (ELISA): Detecting viral antigens.

-

Reporter gene assays: Using viruses that express a reporter gene (e.g., luciferase) upon replication.[31][32][33]

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

IV. Conclusion and Future Perspectives

The morpholine scaffold continues to be a cornerstone in the design and development of novel therapeutic agents. The diverse biological activities of morpholine derivatives, spanning anticancer, antimicrobial, and antiviral applications, underscore the immense potential of this heterocyclic motif. The insights into their mechanisms of action and the structure-activity relationships discussed in this guide provide a solid foundation for the rational design of next-generation morpholine-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel substitutions on the morpholine ring, developing multi-target inhibitors, and employing advanced drug delivery strategies to maximize the therapeutic potential of this remarkable class of compounds.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NCBI. Retrieved from [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). NCBI. Retrieved from [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. (n.d.). PubMed. Retrieved from [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). NCBI. Retrieved from [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved from [Link]

-

Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). ResearchGate. Retrieved from [Link]

-

Apoptosis Measurement by Annexin V Staining. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

-

Agar Dilution (MIC) Susceptibility Test Method. (2023, May 1). YouTube. Retrieved from [Link]

-

Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved from [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). NCBI. Retrieved from [Link]

-

Confirmation of the antiviral properties of medicinal plants via chemical analysis, machine learning methods and antiviral tests: a methodological approach. (n.d.). RSC Publishing. Retrieved from [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed. Retrieved from [Link]

-

(PDF) morpholine antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022, July 31). JoVE. Retrieved from [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved from [Link]

-

How to test antiviral activity of compound? (n.d.). ResearchGate. Retrieved from [Link]

-

Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022, September 17). NCBI. Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). NCBI. Retrieved from [Link]

-

Manual of Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of new VEGFR-2 inhibitors based on bis([7][16][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021, May 31). NCBI. Retrieved from [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

-

Neuraminidase inhibitors as antiviral agents. (n.d.). PubMed. Retrieved from [Link]

-

Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (n.d.). NCBI. Retrieved from [Link]

-

Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction. (n.d.). NCBI. Retrieved from [Link]

-

Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Apoptosis Measurement by Annexin V Staining | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. pdb.apec.org [pdb.apec.org]

- 24. researchgate.net [researchgate.net]

- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Neuraminidase inhibitors as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 32. m.youtube.com [m.youtube.com]

- 33. researchgate.net [researchgate.net]

The Pivotal Role of the 2-Methoxybenzyl Moiety: A Technical Guide to the Structure-Activity Relationship of (2-Methoxy-benzyl)amines

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the (2-Methoxy-benzyl)amine scaffold has emerged as a privileged motif, underpinning the development of a diverse array of biologically active molecules. Its prevalence is not accidental; the specific arrangement of the methoxy group at the ortho position of the benzylamine core imparts a unique combination of steric and electronic properties that profoundly influence molecular conformation, receptor-ligand interactions, and metabolic stability. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of (2-Methoxy-benzyl)amine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this versatile chemical entity. We will delve into the causal relationships that drive experimental design, present detailed protocols for key assays, and visualize the intricate interplay of structure and function.

The 2-methoxybenzylamine core is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility is derived from the reactive primary amine group, which can be readily functionalized to explore a wide chemical space. This guide will dissect the critical contributions of the 2-methoxy group, the phenyl ring, and the amine functionality to the biological activity of these compounds, providing a roadmap for the rational design of novel therapeutics.

I. The Foundational Chemistry: Synthesis and Physicochemical Properties

The journey into the SAR of (2-Methoxy-benzyl)amines begins with a solid understanding of their synthesis and inherent physicochemical characteristics. These properties are not merely academic; they are the bedrock upon which biological activity is built, influencing everything from solubility and membrane permeability to target engagement.

A. Synthetic Strategies: The Art of Amine Construction

The most prevalent and versatile method for the synthesis of (2-Methoxy-benzyl)amine derivatives is reductive amination .[1][2] This "one-pot" or two-step process offers a high degree of control and is amenable to a wide range of substrates.

Experimental Protocol: Reductive Amination for the Synthesis of a (2-Methoxy-benzyl)amine Derivative

Principle: This protocol details the synthesis of a secondary amine via reductive amination of 2-methoxybenzaldehyde with a primary amine. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the starting aldehyde.

Materials:

-

2-Methoxybenzaldehyde

-

Primary amine of choice (e.g., aniline, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration of the aldehyde).

-

Imine Formation: Stir the solution at room temperature for 30-60 minutes. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system to afford the desired (2-Methoxy-benzyl)amine derivative.

Causality in Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like DCM or DCE are chosen to prevent hydrolysis of the intermediate imine and the reducing agent.

-

Reducing Agent: NaBH(OAc)₃ is often preferred over NaBH₃CN as it is less toxic and the reaction can be carried out at a neutral or slightly acidic pH without the release of hydrogen cyanide gas.

-

Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the limiting aldehyde.

B. Physicochemical Profile and its Biological Implications

The 2-methoxy group is a key modulator of the physicochemical properties of the benzylamine scaffold. Its influence extends to lipophilicity, electronic character, and hydrogen bonding capacity, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.

| Physicochemical Property | Influence of the 2-Methoxy Group | Biological Implication |

| Lipophilicity (logP) | The methoxy group generally increases lipophilicity compared to a hydroxyl group, but less so than larger alkyl groups. This moderate lipophilicity can enhance membrane permeability. | Improved oral bioavailability and ability to cross the blood-brain barrier. |

| Electronic Effects | The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its ortho position can influence the pKa of the amine and the electron density of the aromatic ring. | Modulation of receptor binding affinity and interaction with active site residues. |

| Hydrogen Bonding | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. | Formation of key interactions with receptor targets, contributing to binding affinity and selectivity. |

| Conformational Restriction | The steric bulk of the ortho-methoxy group can restrict the rotation of the benzyl group, influencing the overall conformation of the molecule. | Pre-organization of the molecule into a bioactive conformation, leading to higher affinity for the target. |

Table 1: Influence of the 2-Methoxy Group on Physicochemical Properties and Biological Activity.

II. Decoding the Structure-Activity Relationship: A Multi-Target Perspective

(2-Methoxy-benzyl)amine derivatives have demonstrated activity at a wide range of biological targets. The following sections will explore the SAR of these compounds in the context of specific receptor and enzyme families, highlighting key structural modifications and their impact on potency and selectivity.

A. Serotonin 5-HT₂ Receptors: Modulators of Neurological Function

The 5-HT₂ family of serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are important targets for the treatment of various neuropsychiatric disorders. N-benzylphenethylamines, which incorporate the (2-Methoxy-benzyl)amine moiety, have been extensively studied as 5-HT₂A/₂C agonists.

Key SAR Insights:

-

N-Substitution: While simple N-alkylation of phenethylamines often diminishes activity, N-benzyl and specifically N-(2-methoxy)benzyl substitution can dramatically improve both binding affinity and functional activity at 5-HT₂A receptors.

-

Role of the 2-Methoxy Group: The 2-methoxy group on the N-benzyl substituent is often crucial for high potency. It is hypothesized that the oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with the receptor.

-

Substitutions on the N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring significantly impact activity and selectivity. For instance, moving the methoxy group or replacing it with other functionalities can drastically alter the pharmacological profile.

Experimental Protocol: 5-HT₂A Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the affinity of a test compound for the 5-HT₂A receptor by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]ketanserin) from the receptor.[4][5] The affinity is expressed as the inhibition constant (Ki).[6]

Materials:

-

Cell membranes expressing human 5-HT₂A receptors (commercially available or prepared from cell culture)

-

[³H]ketanserin (radioligand)

-

Test compounds (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM spiperone)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus (e.g., Brandel cell harvester)

-

Glass fiber filters (e.g., Whatman GF/B)

Step-by-Step Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to the desired protein concentration (typically 50-100 µg protein per well).

-

Assay Plate Preparation: To each well of a 96-well microplate, add:

-

25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

-

25 µL of test compound at various concentrations (typically in a 10-point dilution series).

-

50 µL of [³H]ketanserin at a concentration close to its Kd (e.g., 1-2 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: SAR of (2-Methoxy-benzyl)amines at 5-HT₂A Receptors.

B. Enzyme Inhibition: A Diverse Range of Targets

The versatility of the (2-Methoxy-benzyl)amine scaffold is further demonstrated by its ability to serve as a foundation for potent enzyme inhibitors targeting diverse pathways.

12-LOX is an enzyme implicated in inflammation and thrombosis. Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective 12-LOX inhibitors.

Key SAR Insights:

-

Hydroxy and Methoxy Groups: The presence of both a hydroxyl and a methoxy group on the benzyl ring is often critical for high potency. The relative positions of these groups are also important.

-

Sulfonamide Moiety: The benzenesulfonamide group plays a crucial role in anchoring the molecule within the enzyme's active site.

-

Substitutions on the Sulfonamide Ring: Modifications to the sulfonamide ring can be used to fine-tune the compound's physicochemical properties and improve its pharmacokinetic profile.

Experimental Protocol: In Vitro 12-Lipoxygenase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the activity of 12-LOX by monitoring the formation of its product, 12-hydroxyeicosatetraenoic acid (12-HETE), from the substrate arachidonic acid. The product can be detected spectrophotometrically or by using more sensitive methods like HPLC or LC-MS.[7][8][9]

Materials:

-

Purified human 12-lipoxygenase

-

Arachidonic acid (substrate)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrophotometer or HPLC/LC-MS system

Step-by-Step Procedure:

-

Enzyme and Compound Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), pre-incubate the 12-LOX enzyme with the test compound at various concentrations in the assay buffer for a short period (e.g., 5-10 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Monitoring Product Formation:

-

Spectrophotometric Method: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in 12-HETE.

-

Chromatographic Method: After a specific incubation time, stop the reaction (e.g., by adding a quenching solution) and analyze the reaction mixture by HPLC or LC-MS to quantify the amount of 12-HETE formed.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[10] 2-methoxybenzamide derivatives, which can be synthesized from 2-methoxybenzylamine, have been identified as potent inhibitors of the Hh pathway, targeting the Smoothened (SMO) receptor.[10][11]

Key SAR Insights:

-

2-Methoxybenzamide Core: This scaffold is essential for potent Hh pathway inhibition.[11]

-

Substitutions on the Benzamide Ring: The nature and position of substituents on the benzamide ring can significantly influence potency.

-

Linker and Terminal Group: The linker connecting the 2-methoxybenzamide core to a terminal heterocyclic group, as well as the nature of the terminal group itself, are critical for optimizing activity.

Experimental Protocol: Hedgehog Signaling Pathway Assay using a Gli-Luciferase Reporter

Principle: This cell-based assay utilizes a cell line (e.g., NIH/3T3) that has been engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.[12][13][14][15][16] Gli is a downstream transcription factor in the Hh pathway. Inhibition of the pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.

Materials:

-

Gli-luciferase reporter cell line (e.g., Shh-LIGHT2 cells)

-

Cell culture medium and supplements

-

Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)

-

Test compounds

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Step-by-Step Procedure:

-

Cell Seeding: Seed the Gli-luciferase reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24-48 hours).

-

Pathway Activation: Stimulate the Hh pathway by adding a known agonist (e.g., SAG).

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds. Calculate the percentage of inhibition of Hh pathway activity for each compound concentration relative to the agonist-treated control. Determine the IC₅₀ value from the dose-response curve.

dot

Caption: Inhibition of the Hedgehog Signaling Pathway.

III. Conclusion and Future Directions

The (2-Methoxy-benzyl)amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. The strategic placement of the methoxy group at the ortho position exerts a profound influence on the physicochemical properties and conformational preferences of these molecules, enabling them to interact with a diverse array of biological targets with high affinity and, in many cases, selectivity.

This guide has provided a comprehensive overview of the structure-activity relationships of (2-Methoxy-benzyl)amines, supported by detailed experimental protocols and visual representations of key concepts. The causality behind experimental choices has been emphasized to provide a deeper understanding of the drug discovery process.

Future research in this area will likely focus on:

-

Fine-tuning selectivity: As our understanding of the SAR of these compounds grows, there will be increasing opportunities to design derivatives with exquisite selectivity for specific receptor subtypes or enzyme isoforms.

-

Exploring new therapeutic areas: The versatility of the (2-Methoxy-benzyl)amine scaffold suggests that it may hold promise for the development of therapeutics for a wide range of diseases beyond those discussed in this guide.

-

Application of computational methods: The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will continue to play a crucial role in the rational design of new (2-Methoxy-benzyl)amine derivatives with improved potency and pharmacokinetic properties.

By building upon the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

IV. References

-

Bio-protocol Development Team. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. Retrieved from [Link]

-

Cigna. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Cigna. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. Retrieved from [Link]

-

Chen, J. K., Taipale, J., & Cooper, M. K. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & development, 16(21), 2743–2748.

-

Stecca, B., & Ruiz i Altaba, A. (2010). Luciferase reporter assays to study transcriptional activity of Hedgehog signaling in normal and cancer cells. In Hedgehog Signaling Protocols (pp. 13-23). Humana Press.

-

Taipale, J., Chen, J. K., Cooper, M. K., Wang, B., Mann, R. K., Milenkovic, L., Scott, M. P., & Beachy, P. A. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6800), 1005–1009.

-

Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine. Retrieved from

-

CABI. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Retrieved from [Link]

-

Glennon, R. A., Yousif, M., & Lyon, R. A. (1987). A high throughput screening method for the analysis of 5-hydroxytryptamine(2A) (5-HT(2A)) receptor binding parameters has been developed, using 96-well filter plates of the Millipore MultiScreen system in combination with a MicroBeta PLUS microplate scintillation counter. Journal of medicinal chemistry, 30(5), 930–935.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

-

Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Bio-Techne. Retrieved from [Link]

-

ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

-

ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). Retrieved from [Link]

-

DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]

-

Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. In Receptor-Ligand Interactions (pp. 57-94). Humana Press.

-

Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

-

PubMed Central. (n.d.). Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. Retrieved from [Link]

-

Frontiers. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

-

PubMed. (2010). Synthesis and CYP24A1 Inhibitory Activity of (E)-2-(2-substituted Benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones. Retrieved from [Link]

-

PubMed. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Retrieved from [Link]

-

VTechWorks. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

-

PubMed. (2009). Quantitative structure-activity relationship study of serotonin (5-HT7) receptor inhibitors using modified ant colony algorithm and adaptive neuro-fuzzy interference system (ANFIS). Retrieved from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2011(1), 282-303.

-

ResearchGate. (n.d.). IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding free energies and IC 50 values of the selective inhibitors and the three natural products. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. web.stanford.edu [web.stanford.edu]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

in silico modeling of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

It is imperative to recognize that in silico modeling is a predictive science. [10]The results and conclusions presented herein are hypotheses that must be rigorously validated through empirical testing. The next logical steps would involve chemical synthesis of the compound, followed by in vitro validation, including binding assays against the predicted targets (e.g., PI3K Gamma) and metabolic stability assays using liver microsomes. This synergistic combination of computational and experimental work represents the core of modern, efficient drug discovery. [3]

References

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace by Typeset.

- A Technical Guide to Target Identification and Validation for Novel Small Molecules. Benchchem.

- Open access in silico tools to predict the ADMET profiling of drug candid

- Small-molecule Target and Pathway Identific

- In Silico Tools and Software to Predict ADMET of New Drug Candidates.

- Open access in silico tools to predict the ADMET profiling of drug candid

- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.

- Target identification of small molecules: an overview of the current applications in drug discovery.

- In Silico methods for ADMET prediction of new molecules. SlideShare.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates.

- Cracking the Code of Drug Discovery: Small Molecules and Target Identific

- What is in silico drug discovery?

- Full article: The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online.

- In Silico Modeling: Accelerating drug development.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- In Silico Methods for Drug Design and Discovery. Frontiers.

- Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.

- Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. PubMed Central.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace by Typeset.

- 7.5: Molecular Docking Experiments. Chemistry LibreTexts.

- Ligand- and Structure-Based Approaches to Drug Design. Ron Levy Group.

- Structure-Based Drug Design: Key Strategies & Techniques. SARomics Biostructures.

- Molecular Docking Tutorial. University of Palermo.

- Ligand Based Drug Design.

- Ligand-Based Approaches. Drug-Design.org.

- How Structure and Ligand-Based Drug Design Shape Modern Drug Discovery. AxisPharm.

- N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine. Smolecule.

- Benzyl-(3-morpholin-4-yl-propyl)-amine. PubChem.

- How to do a Protein-Drug-Protein MD Simulation?

- Modeling the Dynamics of Protein–Protein Interfaces, How and Why? PubMed Central.

- The Simulation Approach to Lipid–Protein Interactions.

- This compound CAS No: 436096-95-6. Guidechem.

- (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine.

- Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-dimethylaminomethylbenzofuran. PrepChem.com.

- (PDF) Morpholines. Synthesis and Biological Activity.

- Biological activities of morpholine derivatives and molecular targets involved.

- New 4-(Morpholin-4-Yl)

- 2-Methoxybenzylamine. PubChem.

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central.

Sources

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. frontiersin.org [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 8. Buy N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine [smolecule.com]

- 9. How Structure and Ligand-Based Drug Design Shape Modern Drug Discovery | AxisPharm [axispharm.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 14. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

spectroscopic analysis (NMR, IR, Mass Spec) of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

An In-Depth Technical Guide to the Spectroscopic Analysis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic profile of this compound, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and analytical chemists, this document offers a detailed, first-principles approach to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind spectral features, providing field-proven insights into experimental design, data interpretation, and the validation of molecular structure.

Introduction: The Analytical Imperative

This compound (CAS No. 436096-95-6) is a tertiary amine incorporating three key structural motifs: a 2-methoxybenzyl group, a propyl aliphatic linker, and a morpholine ring.[1][2] The precise arrangement and connectivity of these fragments are critical to its function and require unambiguous confirmation. Spectroscopic analysis provides the definitive, non-destructive means to verify its identity, purity, and structure. This guide moves beyond a simple recitation of data, instead focusing on the predictive logic and interpretive reasoning required to confidently assign every signal and fragment to its structural origin.

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy